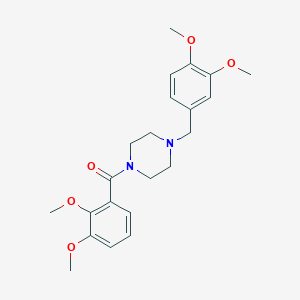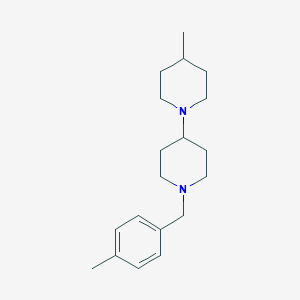![molecular formula C17H28N4O B247007 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol, also known as MPEP, is a drug that has been extensively studied in scientific research for its potential therapeutic effects. MPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of receptor found in the central nervous system.
Aplicaciones Científicas De Investigación
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has been extensively studied in scientific research for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Mecanismo De Acción
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol acts as a selective antagonist for the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking the activity of mGluR5, 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol reduces the release of glutamate and its excitatory effects on neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include a reduction in anxiety and depression-like behaviors, a decrease in drug-seeking behavior, and an improvement in cognitive function. 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol also has some limitations, including its relatively low potency and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for the study of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol and its potential therapeutic applications. One direction is to further investigate the role of mGluR5 in various neurological and psychiatric disorders and to develop more potent and selective antagonists for this receptor. Another direction is to explore the use of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol in combination with other drugs or therapies for the treatment of these disorders. Additionally, the development of new animal models and in vitro assays may provide new insights into the mechanisms of action and potential therapeutic applications of 2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol.
Métodos De Síntesis
2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol can be synthesized through a multistep process that involves the reaction of 1-(2-pyridinylmethyl)-4-piperidinone with 1-(2-chloroethyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Propiedades
Fórmula molecular |
C17H28N4O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-4-7-20(8-5-17)15-16-3-1-2-6-18-16/h1-3,6,17,22H,4-5,7-15H2 |
Clave InChI |
LBGDNVNRFRDHOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)




![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

